3-methyl-6-(trifluoromethyl)-1H-indole
Overview
Description
3-Methyl-6-(trifluoromethyl)-1H-indole is a fascinating organic compound characterized by its unique structure, which includes a trifluoromethyl group attached to the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-6-(trifluoromethyl)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylindole and trifluoromethylating agents.
Trifluoromethylation Reaction: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfone. The reaction conditions often require a catalyst, such as a palladium or copper catalyst, and may involve heating under reflux.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-6-(trifluoromethyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can be performed to convert the trifluoromethyl group to a trifluoromethylamine.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions at different positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Electrophilic substitution often involves reagents like bromine (Br2) or nitric acid (HNO3), while nucleophilic substitution may use alkyl halides and strong bases.
Major Products Formed:
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Trifluoromethylamine derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
3-Methyl-6-(trifluoromethyl)-1H-indole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and advanced materials.
Mechanism of Action
The mechanism by which 3-methyl-6-(trifluoromethyl)-1H-indole exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors and enzymes, leading to its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Methyl-6-(trifluoromethyl)-1H-indole is unique due to its trifluoromethyl group, which imparts distinct chemical and physical properties compared to similar compounds. Some similar compounds include:
3-Methylindole: Lacks the trifluoromethyl group.
6-(Trifluoromethyl)indole: Lacks the methyl group at the 3-position.
3-(Trifluoromethyl)indole: Similar structure but different position of the trifluoromethyl group.
Properties
IUPAC Name |
3-methyl-6-(trifluoromethyl)-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N/c1-6-5-14-9-4-7(10(11,12)13)2-3-8(6)9/h2-5,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZTWXURGRBKKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=CC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00654062 | |
Record name | 3-Methyl-6-(trifluoromethyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00654062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884494-59-1 | |
Record name | 3-Methyl-6-(trifluoromethyl)-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=884494-59-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-6-(trifluoromethyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00654062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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